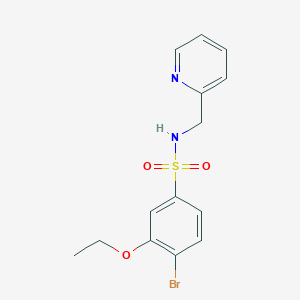
4-bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₄H₁₅BrN₂O₃S It is characterized by the presence of a bromine atom, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The bromination of the benzene ring is achieved using bromine or a brominating agent under controlled conditions. The ethoxy group is introduced through an etherification reaction, while the pyridinylmethyl group is attached via a nucleophilic substitution reaction involving a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 4-bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-ethoxybenzenesulfonamide: Lacks the pyridinylmethyl group.
3-Ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the bromine atom.
4-Bromo-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the ethoxy group.
Uniqueness
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
生物活性
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C14H16BrN2O3S. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts.
Research indicates that sulfonamide derivatives, including this compound, can inhibit various enzymes and pathways involved in disease processes. For instance, compounds with similar structures have been shown to inhibit nucleotide pyrophosphatase (NPP3), which plays a role in cancer progression by producing immunosuppressive adenosine .
Inhibition of NPP3
In a study focusing on NPP3 inhibitors, structural modifications led to the identification of potent compounds with Ki values in the nanomolar range. While specific data for this compound was not highlighted, the structural similarities suggest potential inhibitory activity against NPP3 and related pathways .
Biological Activity Evaluation
The biological activity of sulfonamides has been evaluated through various assays. The following table summarizes findings from relevant studies on related compounds:
| Compound | Activity Type | IC50 / MIC (mg/mL) | Reference |
|---|---|---|---|
| 4a | Anti-inflammatory | 1.0 | |
| 4d | Antimicrobial (E. coli) | 6.72 | |
| 4h | Antimicrobial (S. aureus) | 6.63 | |
| 23 | NPP3 Inhibition | Ki = 53.7 nM |
Case Studies
- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in vivo, particularly in carrageenan-induced edema models, achieving inhibition rates exceeding 90% at certain concentrations .
- Antimicrobial Efficacy : In vitro studies have shown that related sulfonamides exhibit potent antimicrobial activity against various pathogens, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.63 to 6.72 mg/mL .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the sulfonamide moiety and the aromatic rings significantly influence biological activity. For instance, substituents such as halogens or alkyl groups can enhance or diminish potency against specific targets like NPP3 or microbial strains .
特性
IUPAC Name |
4-bromo-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-14-9-12(6-7-13(14)15)21(18,19)17-10-11-5-3-4-8-16-11/h3-9,17H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMCOBYVEVTLIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














